2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide
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Overview
Description
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzoic acid hydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound can be used as a probe to study biological processes involving oxadiazole derivatives.
Material Science: It can be utilized in the development of new materials with unique electronic and optical properties.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications such as the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with nucleic acids, enzymes, and proteins, leading to the inhibition of their activity. For example, it can inhibit enzymes such as thymidylate synthase and topoisomerase, which are crucial for DNA replication and cell division . The compound’s ability to form stable complexes with these targets underlies its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-indole: Similar in structure but contains an indole ring instead of an oxadiazole ring.
5-(4-methoxyphenyl)-1H-imidazole: Contains an imidazole ring and exhibits similar biological activities.
4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amine moiety.
Uniqueness
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed with similar compounds.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-12-20-18(23)15-6-4-5-7-16(15)19-21-17(22-25-19)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMJLFLQSJBLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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